Cyclohexanecarboxylic acid

Vue d'ensemble

Description

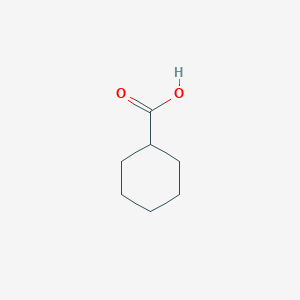

L'acide cyclohexanecarboxylique est un composé organique de formule C₇H₁₂O₂Ce composé est une huile incolore qui cristallise à proximité de la température ambiante et a un point de fusion d'environ 30-31°C . Il est légèrement soluble dans l'eau mais facilement soluble dans les solvants organiques tels que l'éthanol, l'éther et le chloroforme .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide cyclohexanecarboxylique peut être synthétisé par plusieurs méthodes :

Hydrogénation de l'acide benzoïque : Cette méthode implique l'hydrogénation de l'acide benzoïque en présence d'un catalyseur d'hydrogénation sélectif.

Oxydation du cyclohexanol ou de la cyclohexanone : L'acide cyclohexanecarboxylique peut également être préparé par oxydation du cyclohexanol ou de la cyclohexanone en utilisant des agents oxydants tels que le trioxyde de chrome ou le permanganate de potassium.

Méthodes de production industrielle : Dans les milieux industriels, l'acide cyclohexanecarboxylique est souvent produit par hydrogénation de l'acide benzoïque. Ce processus implique de verser une solution aqueuse de benzoate dans un réacteur rempli d'un catalyseur d'hydrogénation sélectif, suivie d'une hydrogénation .

Analyse Des Réactions Chimiques

Hydrocarboxylation of Cyclohexane

Cyclohexanecarboxylic acid can be synthesized via hydrocarboxylation of cyclohexane under mild conditions using a Cu(II)-based coordination polymer (3) and ionic liquid [BMPyr][NTf₂]:

Reaction :

Cyclohexane + CO₂ → this compound

Conditions :

-

Catalyst: [Cu(tbba)(NO₃)] (0.8 mol%)

-

Solvent: Aqueous medium

-

Yield: 35.9% with high selectivity

The catalyst retains activity for four cycles before deactivation .

Hydrogenation of Benzoic Acid

Industrial production involves catalytic hydrogenation of benzoic acid:

Reaction :

C₆H₅CO₂H + 3 H₂ → C₆H₁₁CO₂H

Catalysts :

-

Rhodium or ruthenium on solid supports (e.g., Rh/Al₂O₃)

-

Solvent: Tertiary cyclic amides (e.g., N-methylpyrrolidone)

Outcome :

Oxidation to Cyclohexene

Controlled oxidation yields cyclohexene, a precursor for caprolactam (nylon-6):

Reaction :

C₆H₁₁CO₂H → C₆H₁₀ + CO₂

Conditions :

Decarboxylation Pathways

Thermal or catalytic decarboxylation produces alkanes or alkenes:

Mechanism :

-

Formation of carboxylate intermediate

-

CO₂ elimination via radical or ionic pathways

Kinetics :

Conversion to Acid Chloride

Reaction with thionyl chloride (SOCl₂) yields cyclohexanecarbonyl chloride:

Reaction :

C₆H₁₁CO₂H + SOCl₂ → C₆H₁₁COCl + SO₂ + HCl

Mechanism :

-

Nucleophilic attack by carboxylic acid on electrophilic sulfur

-

Chlorosulfite intermediate formation

Esterification and Amidation

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol (H⁺) | C₆H₁₁CO₂Et | >80% |

| Amidation | DCC + RNH₂ | C₆H₁₁CONHR | 60–75% |

Microbial Degradation

Activated sludge metabolizes this compound via β-oxidation:

Key Findings :

pH Effects :

| pH | Degradation Rate (%) |

|---|---|

| 7 | 65 |

| 10 | 92 |

Reduction to Hydroxymethylcyclohexane

Reaction :

C₆H₁₁CO₂H + 2 H₂ → C₆H₁₁CH₂OH

Conditions :

-

Catalyst: Ru/C or Pd/C

-

Solvent: Tertiary cyclic amides

Metal Complex Formation

Cyclohexanecarboxylate acts as a ligand in coordination polymers (CPs):

Example :

Applications De Recherche Scientifique

Pharmaceutical Applications

Cyclohexanecarboxylic acid serves as a key raw material in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in therapeutic agents due to their biological activity.

Case Study: Treatment of Hereditary Angioneurotic Edema

- A study highlighted the use of Trans-4-(aminomethyl) cyclohexane carboxylic acid (AMCA) , a derivative of this compound, which was found effective in treating hereditary angioneurotic edema. The compound demonstrated significant efficacy in clinical trials, showcasing its potential in managing this condition effectively by inhibiting plasminogen activation and reducing edema attacks .

Table 1: Pharmaceutical Derivatives of this compound

| Derivative Name | Application | Mechanism of Action |

|---|---|---|

| AMCA | Treatment for edema | Inhibits plasminogen activation |

| ε-Aminocaproic Acid | Hemostatic agent | Inhibits fibrinolysis |

Agricultural Applications

This compound is also employed in the formulation of agrochemicals. Its ability to act as a precursor for various herbicides and fungicides makes it valuable in agriculture.

Functionality and Benefits

- The compound's carboxyl group enables it to undergo esterification and other chemical reactions, leading to the production of effective agricultural chemicals .

Table 2: Agrochemical Formulations

| Product Type | Active Ingredient | Use Case |

|---|---|---|

| Herbicides | This compound derivatives | Weed control |

| Fungicides | This compound esters | Fungal disease management |

Material Science Applications

In materials science, this compound derivatives are used as plasticizers in various polymer formulations. This enhances flexibility and durability in materials such as adhesives, paints, and coatings.

Case Study: Plasticizer Development

- Research indicates that this compound derivatives can be used effectively as plasticizers in polymers, improving their mechanical properties without compromising safety .

Table 3: Material Applications

| Application Type | Description | Benefits |

|---|---|---|

| Plasticizers | Enhances flexibility | Improved mechanical properties |

| Adhesives | Increases adhesion strength | Better performance |

Synthesis and Chemical Reactions

This compound can be synthesized through methods such as hydrocarboxylation of cyclohexane or hydrogenation of benzoic acid. Its reactivity allows it to form various derivatives:

Mécanisme D'action

Cyclohexanecarboxylic acid exerts its effects through various molecular pathways:

Comparaison Avec Des Composés Similaires

L'acide cyclohexanecarboxylique peut être comparé à plusieurs composés similaires :

Acide benzoïque : Contrairement à l'acide cyclohexanecarboxylique, l'acide benzoïque a une structure cyclique aromatique.

Acide cyclohexylcarboxylique : Ce composé est similaire en structure, mais diffère dans ses groupes fonctionnels spécifiques.

Acide hexahydrobenzoïque : Un autre nom pour l'acide cyclohexanecarboxylique, mettant en évidence sa structure cyclique saturée.

Composés similaires :

- Acide abscissique

- Acide buciclique

- Acide chlorogénique

- Acide chorismate

- Dicyclomine

- Acide quinique

- Acide shikimique

- Acide tranexamique

L'acide cyclohexanecarboxylique se distingue par sa combinaison unique d'un cycle cyclohexane et d'un groupe acide carboxylique, ce qui en fait un composé polyvalent dans diverses réactions chimiques et applications.

Activité Biologique

Cyclohexanecarboxylic acid (CHA), with the chemical formula CHCOOH, is an organic compound derived from cyclohexane. This compound has gained attention for its diverse biological activities, including antimicrobial properties, potential applications in drug design, and environmental degradation pathways. This article explores the biological activity of this compound, supported by various research findings and case studies.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on the degradation of CHA showed that it could be effectively degraded by specific bacteria, highlighting its potential as a substrate in microbial processes. The degradation kinetics indicated that CHA could be completely degraded under aerobic and anaerobic conditions, suggesting its utility in bioremediation applications .

Table 1: Antimicrobial Activity of this compound

2. Pharmacological Insights

This compound has been investigated for its potential pharmacological applications. It has been noted for its role in the synthesis of compounds that act as positive allosteric modulators of metabotropic glutamate receptors (mGluR4), which are implicated in various neurological disorders . The cis diastereomer of a derivative of CHA demonstrated enhanced bioavailability in animal models, indicating its potential for therapeutic use .

3. Environmental Impact and Biodegradation

The environmental significance of CHA is underscored by its biodegradation pathways. Studies have shown that CHA can be degraded by specific bacterial strains, such as Rhodopseudomonas palustris. The activation of CHA to cyclohexanoyl-CoA is a crucial step in its anaerobic degradation pathway . This process not only aids in reducing environmental pollutants but also demonstrates the compound's role in microbial metabolism.

Case Study: Anaerobic Degradation

In a controlled study, activated sludge was used to degrade CHA, achieving over 90% degradation within 120 hours after a 180-day acclimation period. This finding highlights the efficiency of microbial processes in breaking down CHA and suggests its potential application in wastewater treatment systems .

The mechanisms underlying the biological activity of this compound involve various biochemical pathways. For instance, its antimicrobial effects may be attributed to its ability to disrupt membrane integrity and influence metabolic pathways within microbial cells . Additionally, CHA derivatives have been shown to modulate signaling pathways involved in apoptosis and cellular stress responses, further emphasizing their pharmacological relevance .

Propriétés

IUPAC Name |

cyclohexanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059180 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.029-1.037 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-89-5, 50825-29-1 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead naphthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9VKD9VL18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cyclohexanecarboxylic acid?

A1: this compound has the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol.

Q2: Can you provide some spectroscopic data for characterizing this compound?

A2: While the provided articles don't delve into detailed spectroscopic data, they utilize various techniques for structural characterization. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for identifying and quantifying this compound, particularly in metabolic studies [, , , ]. NMR spectroscopy plays a crucial role in determining the conformation and configuration of this compound derivatives, particularly in the context of their biological activity [, , ]. Infrared spectroscopy (IR) has been used to investigate the aggregational states of this compound, revealing the presence of dimer structures similar to those found in liquid states or non-polar solvents [].

Q3: How does the cyclohexane ring influence the reactivity of the carboxylic acid group in this compound?

A3: The conformation of the cyclohexane ring significantly impacts the reactivity of the carboxylic acid group. Studies examining esterification reactions with diazodiphenylmethane in various solvents (methanol, ethanol, t-pentyl alcohol, and toluene) have shown that the presence of '1,3-axial hydrogen atom' interactions can either have minimal effects or cause significant retardation of the reaction rate, depending on their number and orientation [, , ]. This highlights the importance of steric hindrance in influencing the accessibility and reactivity of the carboxylic acid group within the molecule.

Q4: How do different substituents on the cyclohexane ring affect the reactivity of this compound?

A4: The presence and nature of substituents on the cyclohexane ring can substantially alter the reactivity of this compound. Research focusing on the acid-catalyzed esterification of trans-4-substituted cyclohexanecarboxylic acids in methanol revealed that electron-attracting substituents have a slight retarding effect on the reaction rate []. This suggests that electronic effects, in addition to steric factors, play a role in modulating the reactivity of the carboxylic acid moiety.

Q5: Are there bacteria capable of utilizing this compound as a sole carbon source?

A5: Yes, several bacterial species have demonstrated the ability to utilize this compound as a sole carbon source. One such bacterium is Corynebacterium cyclohexanicum, which was isolated from soil and found to degrade this compound through a pathway involving the aromatization of 4-oxothis compound to 4-hydroxybenzoic acid [, ]. Another example is Acinetobacter anitratum, which utilizes a CoA-mediated β-oxidation pathway for this compound metabolism []. Additionally, a strain of Pseudomonas putida was found to metabolize this compound via β-oxidation, with 3-cyclohexenecarboxylic acid acting as an inducer for this pathway [].

Q6: What is the role of 4-hydroxythis compound in the production of this compound during "Zapatera" spoilage of olives?

A6: 4-Hydroxythis compound has been identified as a key precursor to the formation of this compound, the compound responsible for the off-odor characteristic of "Zapatera" spoilage in Spanish-style green olives []. This spoilage occurs in brines with a pH adjusted to 5 and a 5% NaCl concentration. As the fermentation progresses, 4-hydroxythis compound, not found in fresh olives or early brines, appears and its consumption correlates directly with the production of this compound.

Q7: What are the applications of this compound derivatives in medicinal chemistry?

A8: this compound derivatives have shown promise as potential therapeutic agents, particularly in the development of antiplasmin drugs [, ]. Studies have explored the synthesis and evaluation of various 4-aminomethylthis compound derivatives, investigating the impact of different substituents and their spatial arrangements on antiplasmin activity. Notably, t-4-aminomethyl-c-3-methyl-r-1-cyclohexanecarboxylic acid (23B), believed to adopt a 1-e, 3-e, 4-e conformation in aqueous solution, exhibited the highest activity among the tested compounds. This finding underscores the crucial role of stereochemistry in determining the biological activity of these derivatives.

Q8: How does this compound behave as an extractant for copper(II)?

A9: this compound can function as an efficient extractant for copper(II) ions []. This process involves the formation of both monomeric and dimeric copper(II) cyclohexanecarboxylates in benzene, which are then extracted from the aqueous phase. The presence of the cyclohexane ring in the extractant molecule has been found to inhibit the formation of dimeric copper(II) cyclohexanecarboxylate in the aqueous phase, highlighting the significance of steric factors in metal extraction processes.

Q9: How can the selectivity for this compound be enhanced during the hydrogenation of benzoic acid?

A10: Adding a base, particularly alkali metal carbonates, to the reaction mixture significantly improves the selectivity for this compound during the hydrogenation of benzoic acid over a NiZrB amorphous alloy catalyst supported on γ-Al₂O₃ []. The presence of the base effectively neutralizes acidic sites on the catalyst surface, which are responsible for the undesired hydrodeoxygenation of the carbonyl group, thereby leading to a higher selectivity for this compound.

Q10: Has this compound been explored in the context of supramolecular chemistry?

A11: Yes, this compound and its derivatives have been utilized in supramolecular chemistry for constructing diverse architectures []. By co-crystallizing these acids with various N-donor compounds, researchers have successfully assembled intricate structures, including host-guest complexes, interpenetrated networks, molecular ladders, and sheets. These findings highlight the potential of this compound as a versatile building block in supramolecular self-assembly processes.

Q11: What is the role of 1-cyclohexenylcarbonyl coenzyme A reductase (ChcA) in the biosynthesis of ansatrienin?

A12: 1-cyclohexenylcarbonyl coenzyme A reductase (ChcA) is an enzyme that plays a crucial role in the biosynthesis of ansatrienin, a compound with antibacterial activity []. Specifically, ChcA is involved in the final reduction step of converting shikimic acid into the cyclohexyl moiety of ansatrienin. This enzyme, belonging to the short-chain alcohol dehydrogenase superfamily, catalyzes multiple reductive steps in the pathway.

Q12: How does the stereochemistry of this compound derivatives impact their activity as very late antigen-4 (VLA-4) antagonists?

A13: The stereochemistry of this compound derivatives is critical for their activity as very late antigen-4 (VLA-4) antagonists, which are potential drug candidates for treating asthma [, ]. Studies have shown that specific configurations of these derivatives are essential for potent activity and favorable pharmacokinetic profiles. For instance, the trans-4-substituted this compound derivative, specifically trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]this compound, demonstrated significant improvement in bioavailability and efficacy in animal models of asthma compared to its cis counterparts. This highlights the importance of stereochemical considerations in optimizing drug candidates based on this compound for enhanced therapeutic outcomes.

Q13: Can this compound be used as a building block for eco-friendly plasticizers?

A14: Yes, this compound can serve as a starting material for synthesizing environmentally friendly plasticizers, particularly for polyvinyl chloride (PVC) []. By modifying propylene glycol adipate with this compound, researchers have developed plasticizers that exhibit comparable plasticizing efficiency to traditional plasticizers like DOP while demonstrating reduced migration and improved biodegradability. These findings highlight the potential of this compound-based plasticizers as sustainable alternatives to conventional, often toxic, plasticizers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.